molecular formula C10H11NO B2696072 (E)-4-Phenylamino-but-3-en-2-one CAS No. 187606-81-1

(E)-4-Phenylamino-but-3-en-2-one

Cat. No.: B2696072
CAS No.: 187606-81-1
M. Wt: 161.204
InChI Key: PKPHRGDDGVWMSF-BQYQJAHWSA-N
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Description

“(E)-4-Phenylamino-but-3-en-2-one” is an organic compound that belongs to the class of benzene compounds . It has a molecular formula of C10H11NO .


Molecular Structure Analysis

The molecular weight of “this compound” is 161.20 . The specific linear structure formula and InChI Key are not provided in the search results .


Physical and Chemical Properties Analysis

“this compound” has a boiling point that is not specified in the search results . More detailed physical and chemical properties are not provided in the search results .

Scientific Research Applications

Mass Spectrometry Studies

A study on compounds related to (E)-4-Phenylamino-but-3-en-2-one, focusing on mass spectrometric behaviors, discovered characteristic fragmentation pathways for these compounds. The research deduced that these compounds are converted into tautomeric forms during electron ionization processes, indicating a distinct behavior for ortho-substituted derivatives compared to meta- and para-isomers. This insight is crucial for understanding the mass spectrometry analysis of similar compounds (Frański et al., 2003).

Fluorescence Enhancement

Another study highlighted the fluorescence enhancement of trans-4-aminostilbene derivatives, including this compound. The introduction of N-phenyl substituents resulted in a more planar ground-state geometry, leading to a significant red shift in absorption and fluorescence spectra. This "amino conjugation effect" suggests potential applications in developing fluorescent materials with high quantum yields (Yang et al., 2002).

Antitumor Immune Function

A bioorthogonal chemical system study utilized phenylalanine derivatives, including this compound, to investigate their role in promoting antitumor immune responses through pyroptosis. This research provided valuable insights into how the controlled release of certain compounds can induce pyroptosis in tumor cells, suggesting potential therapeutic applications in cancer treatment (Wang et al., 2020).

Tyrosine Kinase Inhibition

Several studies have focused on the synthesis of derivatives of this compound as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), which plays a significant role in cancer progression. These inhibitors offer a promising approach for targeted cancer therapy (Thompson et al., 1995).

Molecular Switch Potential

The synthesis and study of (Z)-4-(phenylamino) pent-3-en-2-one (PAPO) revealed its potential as a molecular switch due to its tautomeric stability and strong intramolecular hydrogen bonding. This compound's spectroscopic properties and theoretical calculations support its application in the development of molecular switches and sensors (Fahid et al., 2017).

Safety and Hazards

“(E)-4-Phenylamino-but-3-en-2-one” is classified with a signal word of "Warning" . It has hazard statements of H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and others .

Properties

IUPAC Name

(E)-4-anilinobut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-9(12)7-8-11-10-5-3-2-4-6-10/h2-8,11H,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPHRGDDGVWMSF-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CNC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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